Imiquimod hydrochloride
Overview
Description
Imiquimod hydrochloride is an immune response modifier that selectively stimulates toll-like receptor 7 (TLR7). It exhibits antiviral and antitumor effects in vivo . It is used to treat external warts around the genital and rectal areas called condyloma acuminatum . It is also used to treat certain types of skin conditions .
Synthesis Analysis
The synthesis of Imiquimod involves a Knoevenagel coupling reaction of 2-bromobenzaldehyde with ethyl isocyanoacetate. The resulting acrylate is brominated, oxidized, and then treated with isobutylamine to generate the imidazole ring .Molecular Structure Analysis
Imiquimod hydrochloride has a molecular formula of C14H16N4• HCl and a molecular weight of 276.8 g/mol . It is an imidazoquinoline amine analogue to guanosine .Chemical Reactions Analysis
Imiquimod hydrochloride has been analyzed using various techniques including high-performance liquid chromatography (HPLC), spectrofluorometry, and ultraviolet-visible spectroscopy . It has been found to be stable in all conditions except oxidizing conditions where it degrades into a more polar molecule in a hydrogen peroxide concentration-dependent manner .Physical And Chemical Properties Analysis
Imiquimod hydrochloride has a molecular weight of 276.8 g/mol and is soluble in DMSO at 2 mg/mL . It is provided lyophilized and is stable for long-term storage at -20 °C .Scientific Research Applications
Imiquimod hydrochloride is a synthetic compound known as the first member of a new class of immune response modifiers . It has been used in various fields of scientific research, particularly in the medical and pharmaceutical fields. Here are a couple of applications:
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Antiviral Therapeutics
- Imiquimod has been used to augment the host’s natural immune response to viruses . This is done by enhancing the release of endogenous cytokines, an alternative approach to the administration of exogenous cytokines such as interferon-α (IFN-α) .
- The imidazoquinolinamines imiquimod and resiquimod have demonstrated potency as inducers of IFN-α and other cytokines both in vitro and in vivo .
- Antiviral activity has been demonstrated against a variety of viruses, and clinical efficacy has been demonstrated against genital warts, herpes genitalis and molluscum contagiosum .
- Complete clearance of warts has been observed in up to half of treated patients with only local side effects reported .
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Cancer Therapy
- Imiquimod is indicated for superficial basal cell carcinoma, actinic keratosis and external genital warts .
- It is available in 5%w/w single use package but later on 2.55 and 3.75% w/w dose strength also become available .
- The treatment regimen for the approved diseases involved multiple application over a period of days with intervening rest periods .
- The side effects associated with the imiquimod are mainly local inflammation reactions including pain, itching and burning at site of application .
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Actinic Keratosis Treatment
- Actinic keratosis is a precancerous skin lesion that can occur on sun-exposed areas of the body like the face and back of the hands .
- Imiquimod is used topically for the treatment of clinically typical, nonhyperkeratotic, nonhypertrophic actinic keratoses .
- The treatment involves applying a thin film of the cream to the affected area of skin once a day at bedtime for 2 weeks .
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Superficial Basal Cell Carcinoma Therapy
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Treatment of Acyclovir-resistant HSV infections
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Research on Melanoma and Viral Conditions
- There is ongoing research into the potential of imiquimod to treat other conditions like melanoma, a type of skin cancer that can be aggressive and hard to treat .
- Research is also exploring the potential of imiquimod to treat other viral conditions, like human immunodeficiency virus (HIV) and hepatitis B virus (HBV) .
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Treatment of Genital Warts
- Genital warts are caused by certain strains of the human papillomavirus (HPV) .
- Imiquimod is used to destroy the genital warts .
- It does not cure warts, and new warts may appear during treatment .
- The treatment involves applying the cream to the warts .
- Most patients apply imiquimod before bedtime .
- You must leave imiquimod on your skin for several hours and then wash it off .
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Treatment of Acyclovir-resistant HSV infections
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Research on HIV and HBV
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Research on Melanoma
Safety And Hazards
properties
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKLRAHQVIHCCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imiquimod hydrochloride |
Synthesis routes and methods
Procedure details
Citations
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